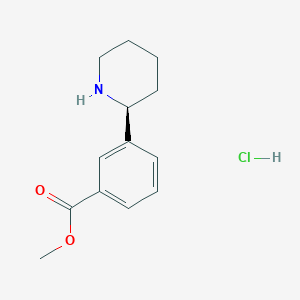

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Descripción

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a chiral benzoate ester derivative featuring a piperidine ring substituted at the 3-position of the aromatic core. The compound’s molecular structure integrates a methyl ester group and a piperidin-2-yl moiety, contributing to its polarity and solubility profile.

Propiedades

IUPAC Name |

methyl 3-[(2S)-piperidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZABVTYQZJYCG-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Esterification: The piperidine derivative is then esterified with methyl 3-hydroxybenzoate under acidic conditions to form the ester linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzoate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or more saturated piperidine derivatives.

Aplicaciones Científicas De Investigación

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Positional Isomerism in Piperidine-Substituted Benzoates

- Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 333986-70-2): Exhibits a piperidin-4-ylmethyl group at the 4-position of the benzoate.

- (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS 1391547-09-3): Shares the same stereochemistry and piperidin-2-yl group but substitutes the benzoate at the 4-position (vs. 3-position in the target compound).

Functional Group Modifications

- Methyl 3-((piperidin-4-ylamino)methyl)benzoate dihydrochloride (CAS 1286274-88-1): Features a piperidin-4-ylamino-methyl group at the 3-position. The dihydrochloride salt form and additional amino group increase polarity, likely improving aqueous solubility compared to the mono-hydrochloride target compound (similarity score: 0.91) .

- Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1154063-16-7): Substitutes the piperidine ring with an imino(methoxy)methyl group.

Stereochemical Variations

- (R)-Methyl 4-(piperidin-2-yl)benzoate (CAS referenced in ): The (R)-enantiomer of a positional isomer. Stereochemical differences can drastically alter pharmacokinetics, as seen in other chiral drugs where enantiomers exhibit divergent efficacy or toxicity profiles .

Data Table: Key Analogs and Comparative Metrics

| Compound Name | CAS Number | Substituent Position | Salt Form | Similarity Score | Key Structural Difference |

|---|---|---|---|---|---|

| (S)-Methyl 3-(piperidin-2-yl)benzoate HCl | Target Compound | 3-position | Hydrochloride | — | Reference compound |

| Methyl 4-(piperidin-4-ylmethyl)benzoate HCl | 333986-70-2 | 4-position | Hydrochloride | 1.00 | Piperidin-4-ylmethyl group |

| (S)-Methyl 4-(piperidin-2-yl)benzoate HCl | 1391547-09-3 | 4-position | Hydrochloride | 0.85 | 4-substitution vs. 3-substitution |

| Methyl 3-((piperidin-4-ylamino)methyl)benzoate | 1286274-88-1 | 3-position | Dihydrochloride | 0.91 | Amino-methyl extension |

| (R)-Methyl 4-(piperidin-2-yl)benzoate | Not specified | 4-position | Free base | N/A | (R)-enantiomer |

Research Findings and Implications

- Positional Isomerism: Substitution at the 3-position (target compound) vs. 4-position (e.g., CAS 1391547-09-3) influences steric interactions, as evidenced by reduced similarity scores (0.85). This may affect binding to targets such as sigma receptors or monoamine transporters .

- Salt Forms: Dihydrochloride salts (e.g., CAS 1286274-88-1) exhibit higher water solubility than mono-hydrochlorides, critical for formulations requiring rapid dissolution .

- Functional Group Impact: Replacement of piperidine with imino(methoxy)methyl groups (CAS 1154063-16-7) simplifies the structure but may reduce CNS penetration due to decreased lipophilicity .

Actividad Biológica

(S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 253.74 g/mol. Its structure includes a piperidine ring attached to a benzoate moiety, which enhances its solubility and reactivity in biological systems. The presence of the hydrochloride salt form increases its stability and bioavailability.

The biological activity of (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The piperidine moiety is known for its ability to modulate neurotransmitter systems, while the benzoate component may interact with lipid membranes, facilitating cellular uptake.

Antiviral Properties

Recent studies have indicated that (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride exhibits significant antiviral activity. It has been shown to inhibit viral proteases, which play a crucial role in the life cycle of various viruses. This positions the compound as a potential candidate for therapeutic applications against viral infections.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. Preliminary studies indicate that it may modulate receptor activity related to pain management and neurodegenerative diseases. Its binding affinity to various receptors is currently under investigation, aiming to elucidate its role in neuropharmacology.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Piperidin-2-yl)benzonitrile hydrochloride | Piperidine ring instead of piperidine | Different receptor affinity profiles |

| 3-(Pyrrolidin-1-yl)benzonitrile | Variation in nitrogen position | Potentially different biological activities |

| 4-(Morpholin-2-yl)benzonitrile | Morpholine ring | Unique interactions with different biological targets |

These compounds differ primarily in their nitrogen-containing rings, affecting their pharmacological profiles and efficacy against specific targets.

Case Studies and Research Findings

Antiviral Activity Study : A study demonstrated that (S)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride effectively inhibited specific viral proteases, suggesting its use in antiviral drug development.

Neuropharmacology Research : Investigations into its effects on neurotransmitter receptors revealed potential applications in treating neurodegenerative diseases. This includes modulation of cholinergic pathways which are critical for cognitive functions.

Mechanistic Studies : Research has shown that this compound can inhibit specific enzyme activities, providing insights into its mechanism of action and therapeutic potential. For instance, studies indicated that it could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Q & A

Q. How should researchers interpret conflicting results in receptor-binding studies?

- Answer : Variations in assay conditions (e.g., CHO cells vs. HEK293 cells for GPCR studies) and ligand concentrations (nM vs. µM ranges) significantly impact outcomes. Meta-analyses of binding constants (Kd or Ki) across studies, adjusted for assay parameters, are recommended. For example, reported Ki values for serotonin receptors range from 120–450 nM, reflecting differences in cell lines and radioligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.